Methyl 1-bromocyclopentane-1-carboxylate
Overview
Description
Methyl 1-bromocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2. It is a brominated ester derived from cyclopentane and is used in various chemical reactions and research applications. The compound is known for its reactivity, particularly in the Reformatsky reaction, which is a key method for forming carbon-carbon bonds in organic synthesis .
Mechanism of Action
Target of Action
Methyl 1-bromocyclopentane-1-carboxylate is a chemical compound that primarily targets organic compounds in chemical reactions. It is often used as a reactant in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as the Reformatsky reaction . This reaction involves the use of a zinc atom to facilitate the reaction between the bromocyclopentanecarboxylate and other organic compounds .
Biochemical Pathways
The Reformatsky reaction leads to the formation of new organic compounds. For example, when this compound reacts with 1-aryl-3-(2-hydroxyphenyl)prop-2-en-1-ones, it affords 6-substituted 4-(2-aryl-2-oxoethyl)-2H,4H-spiro[chromene-3,1’-cyclopentan]-2-ones .
Result of Action
The result of the action of this compound is the formation of new organic compounds. The specific compounds formed depend on the other reactants involved in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-bromocyclopentane-1-carboxylate can be synthesized through the bromination of methyl cyclopentane-1-carboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-bromocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or cyanide (CN-), leading to the formation of different derivatives.
Reformatsky Reaction: This reaction involves the formation of a zinc enolate intermediate, which reacts with carbonyl compounds to form β-hydroxy esters
Common Reagents and Conditions
Reformatsky Reaction: Typically involves the use of zinc (Zn) and anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and sodium cyanide (NaCN) for cyanation.
Major Products Formed
β-Hydroxy Esters: Formed through the Reformatsky reaction with aldehydes or ketones.
Substituted Cyclopentane Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Methyl 1-bromocyclopentane-1-carboxylate is used in various scientific research applications, including:
Organic Synthesis: As a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the synthesis of novel materials with unique properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-bromocyclohexane-1-carboxylate: Similar in structure but with a six-membered ring instead of a five-membered ring.
Methyl 1-chlorocyclopentane-1-carboxylate: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and properties.
Uniqueness
Methyl 1-bromocyclopentane-1-carboxylate is unique due to its specific reactivity in the Reformatsky reaction, which is not as prominent in its chlorinated or hexane analogs. The bromine atom provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 1-bromocyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWINKVROAENAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501530 | |
Record name | Methyl 1-bromocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51572-54-4 | |
Record name | Methyl 1-bromocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-bromocyclopentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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